molecular formula C11H11N3OS B1276942 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol CAS No. 26028-74-0

3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Cat. No. B1276942
CAS RN: 26028-74-0
M. Wt: 233.29 g/mol
InChI Key: HJQLMIYHKYNGRD-UHFFFAOYSA-N
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Description

“3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol” is a chemical compound with the empirical formula C11H11N3OS . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of the compound is 233.29 . The SMILES string representation is SC1=NN=C(C2=CC(O)=CC=C2)N1CC=C . The InChI string is 1S/C11H11N3OS/c1-2-6-14-10(12-13-11(14)16)8-4-3-5-9(15)7-8/h2-5,7,15H,1,6H2,(H,13,16) .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C11H11N3OS , and its molecular weight is 233.29 .

properties

IUPAC Name

3-(3-hydroxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-6-14-10(12-13-11(14)16)8-4-3-5-9(15)7-8/h2-5,7,15H,1,6H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQLMIYHKYNGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408959
Record name ST060156
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26028-74-0
Record name NSC305341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST060156
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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